AH 6809
Description
AH 6809 is a prostaglandin receptor antagonist with activity against EP1, EP2, DP1, and, in some models, EP3 and DP2 receptors . It was first characterized for its ability to block EP1-mediated smooth muscle contractions and DP1-dependent platelet aggregation . Key studies demonstrate its role in modulating cholinergic neurotransmission, cytokine production (e.g., TNF-α and IL-6), and cellular proliferation pathways (e.g., cAMP/Epac/Rap1/Akt) . This compound is widely used in pharmacological research to dissect prostaglandin signaling, with reported half-maximal inhibitory concentrations (IC50) ranging from 5 μM (in NCI-H1299 lung cancer cells) to higher micromolar ranges in whole-blood assays . Notably, its receptor selectivity varies across species and experimental conditions, leading to context-dependent effects .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFFXPQJLZFABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187106 | |
| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-93-4 | |
| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection and Solubility Optimization
This compound displays limited aqueous solubility (0.34 mg/mL in PBS), necessitating organic solvents for stock solutions. Recommended solvents include:
- Dimethyl Sulfoxide (DMSO) : 1 mg/mL at 25°C, with heating to 37°C and ultrasonication to enhance dissolution.
- 0.1 M Sodium Carbonate : 4 mg/mL, suitable for aqueous assays requiring pH stabilization.
Protocol for 10 mM Stock Solution :
In Vivo Formulation Strategies
For animal studies, this compound requires sequential solubilization:
- Prepare a DMSO master stock (e.g., 50 mg/mL).
- Dilute with PEG300 (30% v/v) to improve biocompatibility.
- Add Tween 80 (5% v/v) to stabilize the emulsion.
- Filter-sterilize (0.22 µm) before intraperitoneal or intravenous administration.
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) is the gold standard for verifying this compound purity (≥98%). Technical catalogs specify reverse-phase C18 columns with UV detection at 244 nm, using acetonitrile-water (0.1% trifluoroacetic acid) gradients for optimal resolution. Nuclear magnetic resonance (NMR) spectra (unpublished but inferred from SMILES strings) would confirm the isopropoxy ($$ \delta $$ 1.2 ppm, doublet) and xanthene carbonyl ($$ \delta $$ 190 ppm) groups.
Applications in Pharmacological Research
This compound’s antagonism of PGE2-mediated cAMP elevation (IC₅₀ = 5 µM in NCI-H1299 cells) makes it invaluable for studying:
Chemical Reactions Analysis
Types of Reactions
AH 6809 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Key Mechanisms:
- Inhibition of Cell Proliferation : AH 6809 has been shown to reduce cell viability in various cancer cell lines by interfering with PGE2-mediated signaling pathways.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the expression of pro-apoptotic markers while downregulating anti-apoptotic factors.
Lung Adenocarcinoma Research
A recent study highlighted this compound's efficacy in lung adenocarcinoma (LUAD) models. The compound was found to significantly inhibit LUAD cell proliferation and promote apoptosis through modulation of epithelial-mesenchymal transition (EMT) pathways.
Key Findings:
- Cell Viability : Treatment with this compound resulted in a marked decrease in cell viability over time (72 and 96 hours) in LUAD cells.
- Gene Expression : Upregulation of pro-apoptotic genes (e.g., BAX, Caspase-3) and downregulation of EMT markers (e.g., VIM, CDH2) were observed in treated cells .
Hepatocellular Carcinoma Studies
In hepatocellular carcinoma (HCC), this compound has been utilized as a positive control to assess the anti-cancer effects of other compounds, such as total flavonoids from Radix Tetrastigmae. The compound demonstrated significant inhibitory effects on HepG2 cell growth.
Data Summary:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 5 | 21.62 |
| 10 | 24.74 |
| 20 | 34.18 |
| 40 | 53.71 |
| 80 | 67.13 |
| 160 | 75.26 |
The IC50 value for this compound was determined to be approximately 35.111 µM , indicating its potency against HepG2 cells when compared to controls .
Pharmacological Characterization
This compound has been characterized for its pharmacological properties across various studies, demonstrating its ability to block PGE2-induced signaling pathways effectively.
Notable Observations:
- Calcium Accumulation : this compound inhibits Ca²⁺ accumulation in Xenopus oocytes transfected with human EP2 receptors, showcasing its antagonistic effects on receptor-mediated signaling .
- cAMP Accumulation : The compound also blocks the accumulation of cyclic adenosine monophosphate (cAMP), further affirming its role as an EP2 antagonist .
Case Study: Inhibition of Lung Cancer Metastasis
A study focused on brain-metastatic LUAD revealed that this compound significantly suppressed tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression. The study utilized genomic analyses and cellular assays to demonstrate the compound's effectiveness in promoting apoptosis and inhibiting cell proliferation .
Case Study: Effects on HepG2 Cells
In another investigation, this compound was used to evaluate the anti-cancer effects of herbal extracts on HepG2 cells. The results indicated that while this compound effectively inhibited cell growth, certain flavonoid extracts exhibited even greater inhibitory effects at higher concentrations .
Mechanism of Action
AH 6809 exerts its effects by binding to and antagonizing prostaglandin receptors EP1, EP2, and DP. This inhibition prevents the activation of these receptors by their natural ligands, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). The blockade of these receptors disrupts downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to reduced cellular responses to prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
SC 51089 (EP1 Antagonist)
- Receptor Specificity : SC 51089 is a selective EP1 antagonist, whereas AH 6809 exhibits broader activity (EP1, EP2, DP1) .
- Functional Effects : Both compounds inhibit EP1-mediated contractions in guinea-pig ileum, but SC 51089 was preferred in studies due to superior solubility in aqueous buffers compared to this compound .
- Key Data: Parameter this compound SC 51089 EP1 Inhibition (pA2) 6.6 (guinea-pig trachea) 7.1 (rat gastric fundus) Solubility Limited in aqueous buffers High aqueous solubility Selectivity Multi-receptor EP1-specific
L-161,982 (EP4 Antagonist)
- Receptor Specificity : L-161,982 selectively targets EP4, unlike this compound, which lacks significant EP4 activity.
- Functional Effects : In HCA-7 colon cancer cells, this compound (10 μM) failed to block PGE2-induced ERK phosphorylation, while L-161,982 abolished this effect, highlighting EP4-specific signaling in proliferation pathways .
- Key Insight : this compound’s inability to inhibit EP4 underscores the importance of receptor subtype selectivity in studies of prostaglandin-mediated cancer progression .
ICI 192,605 (TP Receptor Antagonist)
- Receptor Specificity: ICI 192,605 is a thromboxane-prostanoid (TP) receptor antagonist, while this compound primarily targets EP/DP receptors.
- Functional Effects : In human airways, ICI 192,605 potently inhibited 8-epi-PGF2α-induced contractions (pKB = 9.4), whereas this compound showed weaker efficacy (pKB = 5.4), confirming TP receptor dominance in this response .
AH 13205 (EP2 Antagonist)
- Functional Contrast: AH 13205 (30 μM) suppressed TNF-α generation by 53% in monocytes but failed to shift PGE2 concentration-response curves, unlike this compound, which antagonized both cytokine production and receptor binding . This suggests this compound’s dual EP1/DP blockade provides broader anti-inflammatory modulation .
Research Findings and Functional Implications
- Smooth Muscle Studies : this compound (3–10 μM) antagonized 8-iso-PGE2-induced contractions in rat aorta and guinea-pig ileum but was less potent than TP antagonists in human airways, emphasizing tissue-specific receptor expression .
Biological Activity
AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a compound primarily recognized for its antagonistic properties against prostaglandin receptors, particularly EP1 and EP2. Its biological activity has been extensively studied in various contexts, including its effects on human platelets, cancer metastasis, and cardiovascular health.
This compound functions primarily as an antagonist at the prostaglandin EP1 receptor with a pA2 value of 6.8 and at the EP2 receptor with a Ki value of 350 nM. Additionally, it exhibits weak inhibitory effects on DP receptors (pA2 = 4.45) . This receptor specificity is crucial for understanding its therapeutic potential and limitations.
Biological Effects
- Platelet Aggregation :
- Cancer Research :
- Cardiovascular Health :
Case Studies
Study on Platelet Function :
In one study, researchers evaluated the effects of this compound on human platelets in the presence of various agonists. The results indicated that this compound could inhibit platelet aggregation effectively when used at specific concentrations, highlighting its potential as a therapeutic agent in conditions involving platelet activation .
Lung Adenocarcinoma Metastasis Study :
Another significant investigation focused on the impact of this compound on lung adenocarcinoma metastasis. The study revealed that the compound could alter gene expression profiles associated with metastatic behavior, offering insights into its application in cancer therapy .
Data Summary
Q & A
Q. What is the primary pharmacological mechanism of AH 6809, and how should researchers validate its receptor specificity in experimental models?
this compound is a prostaglandin receptor antagonist with activity against EP1, EP2, EP3-III, and DP1 receptors. To validate receptor specificity, researchers should:
- Use functional assays (e.g., contraction or cAMP modulation) in tissues or cells expressing target receptors .
- Combine this compound with selective inhibitors (e.g., EP3 antagonists) to isolate receptor contributions .
- Perform Schild analysis to calculate affinity constants (e.g., KB values for EP1 inhibition were reported as ~1.46 × 10⁻⁷ M in pulmonary tissue) .
Q. How can researchers optimize this compound concentrations for in vitro studies?
Optimal concentrations depend on tissue type and receptor density. Methodological steps include:
- Conducting dose-response curves (e.g., 5 × 10⁻⁷ M to 5 × 10⁻⁶ M in guinea-pig ileum assays) .
- Comparing effects against controls (e.g., vehicle-treated cells in migration assays showed 100% baseline activity, while this compound increased migration by ~300% in fibroblasts) .
- Validating with pharmacological blockers (e.g., morphine) to confirm receptor-mediated effects .
Advanced Research Questions
Q. How can contradictory findings about this compound’s effects across cell types (e.g., macrophages vs. fibroblasts) be resolved?
Discrepancies may arise from cell-specific receptor expression or experimental design. Strategies include:
- Cell-type profiling : Quantify EP/DP receptor isoforms using qPCR or flow cytometry .
- Cross-validation : Replicate results in multiple models (e.g., this compound increased fibroblast migration by 300% but only 200% in macrophages) .
- Statistical rigor : Use ANOVA with post-hoc tests to assess significance (e.g., p < 0.05 for migration assays with error bars < 10%) .
Q. What methodological considerations are critical when combining this compound with other pathway modulators (e.g., iloprost or kinase inhibitors)?
- Dose titration : Avoid antagonistic interactions; for example, this compound (5 × 10⁻⁶ M) enhanced iloprost-induced vasodilation by increasing cAMP in pulmonary smooth muscle .
- Temporal sequencing : Pre-incubate this compound for 15–30 minutes before adding agonists to ensure receptor blockade .
- Control groups : Include vehicle (DMSO) and single-agent treatments to isolate combinatorial effects .
Q. How can researchers address this compound’s off-target effects in complex systems (e.g., cross-reactivity with IP receptors)?
- Receptor knockout models : Use CRISPR-edited cells lacking specific receptors (e.g., IP) to confirm target specificity .
- Multi-inhibitor screens : Test this compound alongside selective EP1 (SC-51322) or DP1 (BW-A868C) antagonists to rule out off-target activity .
- Functional redundancy checks : Measure downstream biomarkers (e.g., cAMP for EP2/EP4 or calcium flux for EP1) .
Key Methodological Recommendations
- Receptor Validation : Always pair this compound with isoform-specific inhibitors to confirm target engagement .
- Data Reproducibility : Report raw migration percentages, statistical tests, and biological replicates (e.g., n ≥ 3) .
- Ethical Compliance : Disclose DMSO concentrations (<0.1% v/v) to meet cytotoxicity guidelines .
For further guidance on experimental design, refer to structured frameworks like FINER criteria (Feasible, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
